Edonerpic maleate Edonerpic maleate Edonerpic maleate is a novel neurotrophic agent which can inhibit amyloid-β peptides (Aβ).
Brand Name: Vulcanchem
CAS No.: 519187-97-4
VCID: VC0006728
InChI: InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C20H25NO6S
Molecular Weight: 407.5 g/mol

Edonerpic maleate

CAS No.: 519187-97-4

Cat. No.: VC0006728

Molecular Formula: C20H25NO6S

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

Edonerpic maleate - 519187-97-4

CAS No. 519187-97-4
Molecular Formula C20H25NO6S
Molecular Weight 407.5 g/mol
IUPAC Name 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(Z)-but-2-enedioic acid
Standard InChI InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key RLUCYBFCLXANSO-BTJKTKAUSA-N
Isomeric SMILES C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C\C(=O)O)\C(=O)O
SMILES C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O
Canonical SMILES C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O

Chemical and Pharmacological Profile of Edonerpic Maleate

Structural Characteristics and Development Background

Edonerpic maleate (CAS No. 519187-97-4) is a synthetic azetidine derivative with a benzothiophene moiety. Its chemical structure enables blood-brain barrier penetration and interaction with neuronal targets such as sigma-1 receptors and CRMP2 . Developed by Toyama Chemical Co., edonerpic maleate emerged from efforts to address Aβ toxicity and synaptic loss in AD. Preclinical models showed it protects hippocampal neurons from oxidative stress, preserves synapses in tau-transgenic mice, and enhances motor recovery in nonhuman primates .

Mechanisms of Action

Edonerpic maleate exhibits multimodal mechanisms:

  • Sigma-1 Receptor Activation: Enhances neurotrophic factor release and reduces microglial inflammation .

  • CRMP2 Modulation: Inhibits CRMP2 cleavage, promoting axonal regeneration and synaptic AMPA receptor delivery .

  • AMPA Receptor Trafficking: Facilitates experience-dependent synaptic plasticity, critical for post-injury recovery .

In vitro, edonerpic maleate (0.1–1 µM) attenuates hydrogen peroxide– and sodium nitroprusside–induced neurotoxicity by stabilizing mitochondrial membranes . In P301L tau-transgenic mice, 8.4 mg/kg/day improved spatial learning and hippocampal neurogenesis .

Clinical Trial Evidence in Alzheimer’s Disease

Phase 2a Trial (NCT00663936)

A 52-week, double-blind trial evaluated 224 mg/day edonerpic maleate in 106 AD patients. While no primary efficacy was observed, post hoc analysis suggested cognitive stabilization in moderate AD (MMSE <20) . Discontinuation rates due to adverse events (AEs) were 13.9% (224 mg) vs. 4.4% (placebo), with diarrhea being the most common AE .

Phase 2b Trial (NCT02079909)

This larger trial (N=482) compared 224 mg and 448 mg doses against placebo over 52 weeks :

Table 1: Efficacy Outcomes at Week 52

Outcome MeasurePlacebo (n=158)224 mg (n=166)448 mg (n=158)
ADAS-cog Δ (mean)7.917.457.08
ADCS-CGIC Δ (mean)5.225.245.25
Discontinuation Rate4.4%13.9%14.6%

Neither dose showed statistically significant differences vs. placebo (ADAS-cog: −0.47, P=0.63 for 224 mg; −0.84, P=0.39 for 448 mg) .

Table 2: Adverse Event Incidence

Adverse EventPlacebo (%)224 mg (%)448 mg (%)
Diarrhea12.720.531.0
Nausea3.87.85.7
Weight Loss1.94.26.3

Gastrointestinal AEs peaked within 24 weeks and resolved without intervention .

Emerging Applications in Neurological Disorders

Post-Stroke Recovery

A 2024 Frontiers in Neural Circuits study demonstrated edonerpic maleate’s role in post-stroke rehabilitation. In rats with cryogenic brain injury, 20 mg/kg enhanced AMPA receptor trafficking in peri-infarct regions, improving motor recovery. Co-administration with rehabilitative training doubled functional gains vs. training alone .

Epilepsy Prevention

The same study reported edonerpic maleate’s anticonvulsant effects. By normalizing excitatory/inhibitory synaptic ratios in compensatory brain regions, it raised the seizure threshold in recovered animals by 40% (P<0.01) .

Future Directions and Challenges

Despite negative AD trials, edonerpic maleate’s neuroplasticity-enhancing effects warrant exploration in:

  • Traumatic Brain Injury: Preclinical data show CRMP2-mediated axonal regeneration.

  • Parkinson’s Disease: Sigma-1 agonism may mitigate α-synuclein toxicity.

  • Combination Therapies: Synergy with Aβ immunotherapies or tau inhibitors.

Dose optimization is critical, as higher doses (448 mg) increased AEs without efficacy gains. Biomarker-driven trials targeting synaptic plasticity pathways may better capture clinical benefits.

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